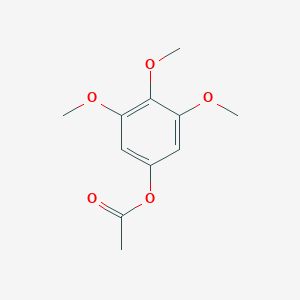
3,4,5-Trimethoxyphenyl acetate
Descripción general
Descripción
3, 4, 5-Trimethoxyphenyl acetate belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. 3, 4, 5-Trimethoxyphenyl acetate exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, 3, 4, 5-trimethoxyphenyl acetate is primarily located in the cytoplasm.
Análisis De Reacciones Químicas
Esterification and Transesterification
3,4,5-Trimethoxyphenyl acetate serves as a precursor in esterification and transesterification reactions. For example:
-
Industrial-Scale Production :
Continuous flow reactors optimize yields (>95%) using phase-transfer catalysts like tetrabutylammonium chloride (TBAC) under alkaline conditions (40–50% NaOH) .
Nucleophilic Acyl Substitution
The acetyl group undergoes substitution with nucleophiles:
-
Bromination :
Bromine (Br₂) in dichloromethane selectively brominates the acetyl group, forming 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one (84% yield ) .
Hydrolysis Reactions
The ester group hydrolyzes under acidic or basic conditions:
-
Basic Hydrolysis :
NaOH (20–50% aqueous) cleaves the ester bond, forming the sodium salt of the carboxylic acid .
Condensation Reactions
The compound participates in cyclocondensation to form heterocycles:
-
Chalcone Synthesis :
Claisen-Schmidt condensation with aromatic aldehydes (e.g., benzaldehyde) yields chalcone derivatives (47.8–88.4% yield ) .
Reduction and Oxidation
While direct data on reduction/oxidation of the acetate is limited, related analogs suggest:
-
Reduction :
Lithium aluminum hydride (LiAlH₄) reduces the ester to 3,4,5-trimethoxyphenethyl alcohol (hypothetical pathway). -
Oxidation :
Potassium permanganate (KMnO₄) oxidizes the acetyl group to a carboxylic acid under acidic conditions.
Suzuki Coupling and Grignard Reactions
Advanced modifications involve cross-coupling:
-
Suzuki Coupling :
The phenyl moiety participates in palladium-catalyzed coupling with aryl boronic acids, yielding biaryl derivatives (e.g., compound 13f , IC₅₀ = 1.1–3.3 nM) .
Data Table: Key Reaction Pathways and Yields
Propiedades
Número CAS |
17742-46-0 |
|---|---|
Fórmula molecular |
C11H14O5 |
Peso molecular |
226.23 g/mol |
Nombre IUPAC |
(3,4,5-trimethoxyphenyl) acetate |
InChI |
InChI=1S/C11H14O5/c1-7(12)16-8-5-9(13-2)11(15-4)10(6-8)14-3/h5-6H,1-4H3 |
Clave InChI |
ASPRESJSDRJZBN-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
SMILES canónico |
CC(=O)OC1=CC(=C(C(=C1)OC)OC)OC |
melting_point |
74°C |
Key on ui other cas no. |
17742-46-0 |
Descripción física |
Solid |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














